molecular formula C12H13ClO3 B8159583 Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate

Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate

Cat. No.: B8159583
M. Wt: 240.68 g/mol
InChI Key: YPAADLINTIMVGR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate is a β-keto ester characterized by a 4-chloro-2-methylphenyl substituent at the 3-position of the propanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The chloro and methyl groups on the aromatic ring influence its electronic and steric properties, impacting reactivity, solubility, and biological activity .

Properties

IUPAC Name

ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAADLINTIMVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-chloro-2-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-(4-chloro-2-methylphenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(4-chloro-2-methylphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate 4-Cl, 2-Me on phenyl ~240.7 Intermediate for heterocycles and drug candidates
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate 4-Cl on phenyl 226.6 Used in anti-tubercular agents
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-F on phenyl 210.2 Higher electronegativity; potential CNS drugs
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-OMe on phenyl 222.2 Electron-donating group; used in antimalarials
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 2-OMe on phenyl 222.2 Steric hindrance; altered reactivity
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate 3-Cl, 4-OMe on phenyl 256.7 Dual substituents; enhanced lipophilicity
Ethyl 3-(4-aminophenyl)-3-oxopropanoate 4-NH2 on phenyl 207.2 Reactive amino group; precursor for dyes
Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate Indole substituent 243.3 Potential CNS applications

Physicochemical Properties

  • Lipophilicity: Chloro and methyl groups in the target compound increase logP compared to methoxy or amino-substituted analogs, enhancing membrane permeability .

Biological Activity

Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H12ClO3
  • Molecular Weight : 240.67 g/mol
  • Structure : The compound features an ethyl ester group attached to a 4-chloro-2-methylphenyl moiety and a keto group.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.
  • Protein-Ligand Interactions : It has been utilized in studies focused on protein-ligand interactions, suggesting its role in modulating protein functions through binding affinity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance, it has shown promise in inhibiting tumor cell proliferation:

  • Case Study : In vivo studies demonstrated that the compound significantly reduced tumor cell viability in models of Ehrlich Ascites Carcinoma (EAC) by inducing apoptosis and enhancing antioxidant activity. Histopathological examinations confirmed no adverse effects on liver and kidney functions post-treatment .

Enzyme Interaction

Research indicates that this compound can interact with enzymes critical for cancer progression:

  • Mechanism : By inhibiting specific enzymes, this compound can disrupt pathways essential for tumor growth, making it a candidate for further development as an anticancer agent.

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry : As an intermediate in synthesizing more complex molecules with potential therapeutic effects.
  • Agrochemicals : Utilized in developing herbicides and pesticides due to its structural properties that affect biological systems.
  • Biochemical Research : Employed in studies assessing enzyme inhibition and protein interactions, contributing to the understanding of disease mechanisms.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique features of this compound compared to structurally similar compounds:

Compound NameBiological ActivityUnique Features
This compoundAntitumor, enzyme inhibitionChlorinated phenyl ring enhances reactivity
Ethyl 3-(4-fluorophenyl)-3-oxopropanoateAntimicrobial propertiesFluorine substitution alters reactivity
Ethyl 3-(4-bromophenyl)-3-oxopropanoatePotential anti-inflammatory effectsBromine may enhance lipophilicity

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